2-(4-Methoxyphenyl)phenol
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Overview
Description
2-(4-Methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, which is further connected to another benzene ring through a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, the reaction between 4-methoxyphenol and phenylboronic acid in the presence of a palladium catalyst can yield this compound . Another method involves the reduction of 4-methoxybenzophenone using sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Methoxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as monoamine oxidase B (MAO-B), by binding to their active sites . This inhibition can lead to a decrease in the production of reactive oxygen species (ROS) and a reduction in oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Similar in structure but lacks the additional benzene ring.
Eugenol (4-allyl-2-methoxyphenol): Contains an allyl group instead of a hydroxyl group.
2-Methoxy-5-(phenylamino)methylphenol: Contains an amino group instead of a hydroxyl group.
Uniqueness
2-(4-Methoxyphenyl)phenol is unique due to its dual aromatic rings connected through a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(4-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEZIXPNZCSSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507603 |
Source
|
Record name | 4'-Methoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21849-91-2 |
Source
|
Record name | 4'-Methoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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